Methyl 4-(2-methoxyacetamido)benzoate
Description
Methyl 4-(2-methoxyacetamido)benzoate is a benzoate ester derivative featuring a 2-methoxyacetamido substituent at the para position of the benzene ring. This compound is structurally characterized by a methoxy group attached to an acetamide chain, which is further linked to the benzoate core.
Properties
CAS No. |
720675-94-5 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22g/mol |
IUPAC Name |
methyl 4-[(2-methoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C11H13NO4/c1-15-7-10(13)12-9-5-3-8(4-6-9)11(14)16-2/h3-6H,7H2,1-2H3,(H,12,13) |
InChI Key |
DLOYJQMAYPLYOK-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC1=CC=C(C=C1)C(=O)OC |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares Methyl 4-(2-methoxyacetamido)benzoate with structurally related benzoate esters and amide derivatives, focusing on substituent effects, physicochemical properties, and synthetic yields.
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Reactivity and Properties Electron-Withdrawing vs. Halogenated compounds like C2–C4 () may exhibit lower solubility due to increased hydrophobicity . Melting Points: Derivatives with bulkier substituents (e.g., benzamido in ) tend to have lower melting points than smaller groups (e.g., acetamido). The 4-acetamido derivative in melts at 205°C, while the 4-benzamido analog melts at 191°C. The methoxyacetamido group in the target compound may lower melting points further due to steric hindrance .
Synthetic Accessibility
- Compounds with simpler substituents (e.g., acetamido) are typically synthesized in higher yields. For instance, compound 4b () achieved a 44% yield, while analogs with halogens (e.g., 4c, 2-chloro) yielded only 31%, likely due to steric or electronic challenges during coupling reactions . The methoxyacetamido group’s synthesis may face similar hurdles if the methoxy moiety complicates purification.
Biological Activity Amide derivatives with sulfonamide or urea groups (e.g., compound 4b in ) often show enhanced bioactivity due to hydrogen-bonding capabilities.
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